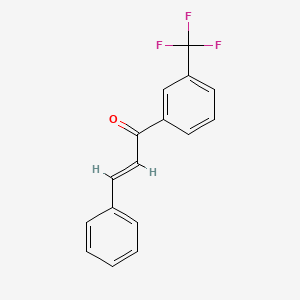

3'-(Trifluoromethyl)chalcone

Description

General Context of Chalcones as a Privileged Scaffold in Medicinal Chemistry

Chalcones represent a class of organic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one core. nih.govmdpi.com This structural motif is widespread in nature, found in a variety of plants, fruits, and vegetables. mdpi.com In the realm of medicinal chemistry, the chalcone (B49325) framework is recognized as a "privileged scaffold". nih.govfrontiersin.orghebmu.edu.cn This designation is attributed to molecular structures that are capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. frontiersin.orghebmu.edu.cn

The versatility of the chalcone scaffold stems from its straightforward synthesis, typically achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025). nih.govmdpi.com This synthetic accessibility allows for the facile generation of a diverse array of derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov The biological profile of chalcones is extensive, with documented activities including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. mdpi.comfrontiersin.orgderpharmachemica.com This wide spectrum of activity has cemented the status of chalcones as a foundational structure in the quest for new drugs. frontiersin.orgnih.gov

Significance of Trifluoromethylation in Organic and Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of a compound. wikipedia.orgontosight.ainih.gov The trifluoromethyl group possesses unique electronic properties and is highly electronegative, often compared to that of chlorine. wikipedia.org Its incorporation can profoundly influence a molecule's physical, chemical, and biological characteristics. nih.gov

Key benefits of trifluoromethylation in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can lead to a longer biological half-life of a drug. wikipedia.orgontosight.ai

Increased Lipophilicity: The -CF3 group can significantly increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. ontosight.aiontosight.ai

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its target. wikipedia.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic profile of a lead compound. wikipedia.org

Numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), feature a trifluoromethyl group, highlighting its importance in modern pharmaceuticals. wikipedia.orgwikipedia.org

Overview of Current Research Trends in Fluorinated Chalcones

The strategic combination of the privileged chalcone scaffold with the beneficial properties of fluorine has led to a burgeoning area of research focused on fluorinated chalcones. mdpi.comresearchgate.net Scientists are actively exploring the synthesis and biological evaluation of chalcones bearing fluorine atoms or trifluoromethyl groups on their aromatic rings. mdpi.comchula.ac.thnih.gov

Current research trends indicate a strong focus on the development of fluorinated chalcones as:

Anticancer Agents: Studies have shown that fluorinated chalcones can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). smolecule.comiiarjournals.orgresearchgate.net For instance, α-trifluoromethyl chalcones have demonstrated potent antiproliferative effects against prostate cancer cells. smolecule.comiiarjournals.orgiiarjournals.org

Antimicrobial Agents: The incorporation of fluorine into the chalcone structure has been shown to enhance antibacterial and antifungal activities. derpharmachemica.comnih.govrsc.orgacgpubs.org Some fluorinated chalcone derivatives have exhibited efficacy against multidrug-resistant bacterial strains. acgpubs.org

Anti-inflammatory Agents: Fluorinated chalcones are being investigated for their potential to mitigate inflammation. researchgate.netmdpi.com Their mechanism often involves the inhibition of enzymes like lipoxygenase, which are involved in inflammatory pathways. mdpi.com

The synthesis of these compounds is a key area of investigation, with researchers developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis and green chemistry approaches. chula.ac.thorientjchem.org

Rationale for Focusing on 3'-(Trifluoromethyl)chalcone in Drug Discovery and Development

The specific focus on this compound in drug discovery is a logical progression based on the principles outlined above. The "3'-" designation indicates that the trifluoromethyl group is positioned on the third carbon of the phenyl ring attached to the carbonyl group (Ring A).

The rationale for this specific focus includes:

Synergistic Effects: Researchers hypothesize that the combination of the proven biological activity of the chalcone scaffold with the advantageous properties conferred by the trifluoromethyl group at the 3'-position can lead to compounds with enhanced potency and improved pharmacokinetic profiles. ontosight.ai

Targeted Modification: The placement of the electron-withdrawing -CF3 group at the 3'-position can significantly influence the electronic distribution of the entire molecule, potentially leading to novel and selective interactions with biological targets. ontosight.ai

Exploring Structure-Activity Relationships: By systematically studying derivatives with the trifluoromethyl group at different positions, researchers can gain a deeper understanding of the structure-activity relationships of trifluoromethylated chalcones, guiding the design of more effective therapeutic agents. nih.govacgpubs.org

Initial research into trifluoromethylated chalcones, including those with the substitution at the 3'-position, has shown promise in areas such as cancer therapy and infectious diseases, providing a strong impetus for continued investigation. smolecule.comresearchgate.netmdpi.comnih.gov The exploration of this compound and its analogs represents a targeted approach to leverage the strengths of both the chalcone framework and fluorine chemistry in the pursuit of new medicines.

Structure

3D Structure

Properties

CAS No. |

85197-94-0 |

|---|---|

Molecular Formula |

C16H11F3O |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

(E)-3-phenyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+ |

InChI Key |

PBGSCTPDAVCTBJ-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Chalcone and Its Analogues

Classical Claisen-Schmidt Condensation as the Primary Synthetic Route

The Claisen-Schmidt condensation remains the most prevalent and straightforward method for the synthesis of chalcones, including 3'-(trifluoromethyl)chalcone. scispace.comekb.eg This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. scispace.comekb.eg In the context of this compound synthesis, this typically involves the reaction of 3'-(trifluoromethyl)acetophenone (B147564) with benzaldehyde (B42025), or alternatively, acetophenone with 3-(trifluoromethyl)benzaldehyde.

The general reaction scheme for the Claisen-Schmidt condensation is as follows:

Scheme 1: General Claisen-Schmidt condensation for the synthesis of chalcones.

This method is widely employed due to its operational simplicity, the ready availability of starting materials, and generally good yields. unair.ac.idjetir.org The reaction proceeds via an aldol (B89426) condensation mechanism, where the base abstracts a proton from the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone characteristic of the chalcone (B49325) framework. youtube.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance the yield and purity of the desired chalcone product include the choice of solvent, the nature and concentration of the catalyst, the reaction temperature, and the reaction time. acgpubs.org

For the synthesis of fluorinated chalcones, including those with trifluoromethyl groups, various solvent systems have been explored. While alcohols like ethanol (B145695) and methanol (B129727) are commonly used, the choice of solvent can sometimes lead to unexpected side reactions. acgpubs.org For instance, in the synthesis of certain fluorine-substituted chalcones, the use of methanol as a solvent in the presence of a strong base like potassium hydroxide (B78521) (KOH) can result in a nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is replaced by a methoxy (B1213986) group. acgpubs.org To avoid such side reactions, alternative solvents like tetrahydrofuran (B95107) (THF) have been successfully employed, leading to the desired fluorinated chalcone with excellent chemical selectivity. acgpubs.org

The selection of the base is also critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common catalysts, other bases such as cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium tert-butoxide have also been utilized. researchgate.netresearchgate.net The choice of base can influence the reaction rate and the formation of byproducts. For instance, in the trifluoromethylation of chalcones, the use of different bases led to varying yields of the desired product. researchgate.net

The reaction time for the synthesis of trifluoromethylated chalcones can range from a few hours to over a day, depending on the specific reactants and conditions. mdpi.com For example, the synthesis of a series of chalcones bearing a trifluoromethyl group required reaction times of 6–12 hours. mdpi.com

Catalytic Approaches in this compound Synthesis (e.g., FeONPs, NaOH)

While classical homogeneous catalysts like sodium hydroxide (NaOH) are widely used, there is a growing interest in the development of heterogeneous catalysts to facilitate easier separation and recycling, aligning with the principles of green chemistry. nih.govgoogle.com

Sodium Hydroxide (NaOH): Sodium hydroxide remains a workhorse catalyst for the Claisen-Schmidt condensation due to its low cost, high reactivity, and effectiveness in promoting the reaction. jetir.orgresearchgate.net Typically, a 40% aqueous solution of NaOH is used in an alcoholic solvent at room temperature. unair.ac.idmdpi.com The reaction of a ketone with an aldehyde in the presence of NaOH solution is a well-established and efficient method for generating a wide array of chalcone derivatives. nih.gov

Iron Oxide Nanoparticles (FeONPs): In recent years, magnetic iron oxide nanoparticles (FeONPs) have emerged as a promising heterogeneous catalyst for the synthesis of chalcones. nih.gov These nanoparticles offer several advantages, including high efficiency, affordability, environmental friendliness, and ease of recovery using an external magnet. nih.gov FeONPs have been successfully employed as a catalyst in the synthesis of thienyl chalcones from 1,3-diketones and various aromatic aldehydes under mild reflux conditions in ethanol, with sodium ethoxide as a base. nih.gov This methodology highlights the potential of FeONPs as a recyclable and efficient catalyst for chalcone synthesis, which could be extended to the production of this compound.

Novel Synthetic Strategies for Structural Diversification

Beyond the classical Claisen-Schmidt condensation, researchers are exploring novel synthetic strategies to achieve greater structural diversity in chalcone analogues. These methods often provide access to compounds that are not readily accessible through traditional routes.

One such approach involves the trifluoromethylation of a pre-formed chalcone scaffold. For example, the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a copper catalyst (CuI) has been used to introduce a trifluoromethyl group at the α-position of the chalcone. nih.gov This method allows for the late-stage functionalization of chalcones, providing a direct route to α-trifluoromethyl chalcones.

Other strategies for chalcone synthesis that offer avenues for diversification include:

Suzuki and Heck coupling reactions: These palladium-catalyzed cross-coupling reactions can be used to form the carbon-carbon bonds of the chalcone framework.

Wittig reaction: This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene, and can be adapted for chalcone synthesis. ekb.eg

Friedel-Crafts acylation: This reaction can be used to introduce the acyl group onto one of the aromatic rings of the chalcone. ekb.eg

These alternative synthetic routes provide medicinal chemists with a broader toolkit for creating novel this compound analogues with potentially improved biological activities.

Synthesis of Hybrid this compound Derivatives and Related Scaffolds

To further explore the chemical space and enhance the pharmacological properties of this compound, researchers have focused on synthesizing hybrid molecules that incorporate other biologically active heterocyclic scaffolds, such as pyrrole (B145914) and pyrazole.

Pyrrole-tethered Chalcone Derivatives

Pyrrole is a privileged scaffold in medicinal chemistry, and its incorporation into the chalcone framework can lead to compounds with enhanced biological activity. The synthesis of pyrrole-based chalcones typically involves the Claisen-Schmidt condensation of an acetylpyrrole derivative with a substituted benzaldehyde. mdpi.com

For instance, new series of 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives have been designed and synthesized. nih.gov In one study, (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one was synthesized, demonstrating the feasibility of creating these complex hybrid molecules. nih.gov

Pyrazole-tethered Chalcone Derivatives

Pyrazole is another important heterocycle known for its diverse biological activities. The synthesis of pyrazole-containing chalcones often involves the reaction of a formylpyrazole with a suitable acetophenone in the presence of a base. orientjchem.org

A study detailing the synthesis of 3-trifluoromethylpyrazole tethered chalcone-pyrrole derivatives also provides a clear example of the synthesis of pyrazole-tethered chalcones. nih.gov The general approach involves the condensation of an acetophenone bearing a 3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl moiety with pyrrole-2-carbaldehyde. This strategy allows for the creation of a diverse library of hybrid molecules for biological screening. nih.gov

The synthesis of these hybrid molecules underscores the versatility of the Claisen-Schmidt condensation and provides a powerful platform for the development of novel therapeutic agents based on the this compound scaffold.

Data Tables

Table 1: Examples of Synthesized Trifluoromethyl-Containing Chalcones and Analogues

| Compound Name | Synthetic Method | Starting Materials | Catalyst | Reference |

| (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one | Claisen-Schmidt Condensation | 1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}ethan-1-one and 1H-pyrrole-2-carbaldehyde | Not specified | nih.gov |

| (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | Claisen-Schmidt Condensation | 4′-Trifluoromethyl acetophenone and Indole-3-carbaldehyde | 40% Sodium hydroxide | mdpi.com |

| α-Trifluoromethyl chalcones | Trifluoromethylation of chalcones | Chalcones and 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one | CuI | nih.gov |

Table 2: Catalysts and Conditions in Trifluoromethyl Chalcone Synthesis

| Catalyst | Reaction Conditions | Advantages | Reference |

| Sodium Hydroxide (NaOH) | Aqueous solution, room temperature | Low cost, high reactivity, widely available | researchgate.netmdpi.com |

| Iron Oxide Nanoparticles (FeONPs) | Reflux in ethanol with a base | Heterogeneous, easily recoverable, environmentally friendly | nih.gov |

| Cesium Carbonate (Cs2CO3) | Varies with reaction | Can be effective for specific trifluoromethylation reactions | researchgate.net |

Furan-linked Chalcone Derivatives

The synthesis of furan-linked chalcone derivatives carrying a trifluoromethyl group has been accomplished using a modified Claisen-Schmidt condensation. derpharmachemica.com This method involves the reaction of a ketone intermediate, such as 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one, with various aromatic and heteroaromatic aldehydes. derpharmachemica.com The condensation is effectively carried out in the presence of a base like sodium hydroxide at room temperature, often employing a solvent-free grinding method, which is a notable feature of green chemistry. derpharmachemica.com This approach has been used to produce a wide array of derivatives, including those where the aldehyde component contains methoxy, nitro, or hydroxy substituents, as well as heterocyclic rings like benzofuran (B130515) and pyridine. derpharmachemica.com The structures of these synthesized furan-linked chalcones were confirmed using IR, ¹H NMR, and mass spectrometry. derpharmachemica.com

Coumarin-Chalcone Hybrid Synthesis

Coumarin-chalcone hybrids are synthesized by combining the structural features of both coumarin (B35378) and chalcone moieties. nih.govmdpi.com A common synthetic route involves a base-catalyzed aldol condensation between a 3-acetylcoumarin (B160212) derivative and a substituted aromatic aldehyde. nih.gov Piperidine (B6355638) is often employed as the catalyst for this reaction, which is typically carried out in ethanol under reflux conditions. nih.gov This methodology has been successfully used to prepare a series of coumarin-chalcone derivatives, including those bearing a trifluoromethyl group on the aromatic aldehyde ring. nih.govmdpi.com An alternative approach, the Horner–Wadsworth–Emmons (HWE) reaction, provides a versatile and efficient tool for synthesizing these hybrids, particularly by reacting β-aryl-β-ketophosphonates with 4-formyl-2H-benzo[h]chromen-2-ones. nih.gov

N-Heterocyclic Chalcones (e.g., Imidazole, Benzothiazole, Pyridine)

The synthesis of chalcones bearing nitrogen-containing heterocyclic scaffolds such as pyridine, imidazole, and thiazole (B1198619) is also achieved through the Claisen-Schmidt condensation. nih.gov

Pyridine-based chalcones are prepared by refluxing a mixture of an appropriate ethanone (B97240) and a pyridine-3-carbaldehyde in a solvent like methanol, with sodium hydroxide serving as the catalyst. nih.gov

Imidazole and Pyrrole derivatives are synthesized by condensing 2-acetylpyrrole (B92022) or an imidazole-based ketone with various substituted benzaldehydes under basic conditions. nih.gov

Thiazole-based chalcones involve the reaction of a thiazole-carbaldehyde with an aryl methyl ketone in ethanol, with potassium hydroxide added dropwise to facilitate the condensation. nih.gov

These methods allow for the incorporation of the trifluoromethyl group on either the ketone or the aldehyde reactant, leading to a diverse range of N-heterocyclic chalcones. mdpi.comnih.gov

Bis-chalcone Derivatives

Information regarding the specific synthesis of bis-chalcone derivatives containing a this compound moiety was not available in the provided search results.

Chalcone-Incorporated Quinazoline (B50416) Derivatives

The synthesis of chalcone-incorporated quinazoline derivatives is a multi-step process. researchgate.netsemanticscholar.org The process begins with the formation of the quinazoline core, followed by its linkage to a benzaldehyde moiety. researchgate.net This key intermediate, 4-(quinazolin-4-ylamino)benzaldehyde, is then subjected to a Claisen-Schmidt (or aldol) condensation reaction with a substituted acetophenone. researchgate.netsemanticscholar.org To synthesize a derivative containing the trifluoromethyl group, 1-(4-(trifluoromethyl)phenyl)ethanone is reacted with 4-(quinazolin-4-ylamino)benzaldehyde in ethanol with a catalytic amount of piperidine under reflux. researchgate.netsemanticscholar.org This final step yields the target (E)-1-(4-(Trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation

The structural confirmation of this compound and its analogues is systematically performed using a combination of spectroscopic techniques. mdpi.comresearchgate.net These methods are essential for verifying the successful synthesis and purity of the compounds. zenodo.org The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). zenodo.orgderpharmachemica.comacgpubs.org Elemental analysis is also used to confirm the empirical formula. acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of these chalcone derivatives. mdpi.comderpharmachemica.comrsc.org

¹H NMR Spectroscopy provides crucial information about the proton environment in the molecule. mdpi.com

Vinylic Protons : The two protons of the α,β-unsaturated enone system (–CO–CH=CH–Ar) are characteristic. They typically appear as two distinct doublets in the downfield region (δ 7.7-8.2 ppm). mdpi.comrsc.org The large coupling constant (J) value of approximately 15-16 Hz between these protons confirms the trans or (E)-configuration of the double bond, which is the thermodynamically more stable isomer. mdpi.comrsc.org

Aromatic Protons : The protons on the aromatic rings appear as multiplets in the range of δ 6.9-8.7 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern of the rings. mdpi.comresearchgate.net

| Compound/Fragment | Vinylic Proton (α-H) | Vinylic Proton (β-H) | Coupling Constant (J) | Reference |

| (E)-1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | δ 7.60 (d) | δ 7.81 (d) | 15.8 Hz | rsc.org |

| (E)-3-(2″,3″-dichlorophenyl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | δ 7.76 (d) | δ 8.11 (d) | 16.3 Hz | mdpi.com |

| (E)-1-(4-(Trifluoromethyl)phenyl)-3-(4-(quinazolin-4-ylamino)phenyl)prop-2-en-1-one | δ 7.23 (d) | Not explicitly assigned | 15.4 Hz | researchgate.net |

¹³C NMR Spectroscopy is used to identify all unique carbon atoms in the molecule.

Carbonyl Carbon : The signal for the ketone carbonyl carbon (C=O) is typically found far downfield, around δ 188-190 ppm. rsc.orglookchem.com

Vinylic Carbons : The α- and β-carbons of the enone system appear in the olefinic region of the spectrum. rsc.org

Trifluoromethyl Carbon : The carbon of the -CF₃ group is readily identifiable. It appears as a quartet due to coupling with the three fluorine atoms (JC-F ≈ 272 Hz). rsc.org Its chemical shift is observed around δ 124 ppm. rsc.org

| Carbon Atom | Typical Chemical Shift (δ) | Reference |

| Carbonyl (C=O) | ~188-190 ppm | rsc.org |

| Vinylic Carbons (α, β) | ~121-145 ppm | rsc.org |

| Trifluoromethyl (-C F₃) | ~124 ppm (quartet) | rsc.org |

| Aromatic Carbons | ~115-145 ppm | rsc.org |

¹⁹F NMR Spectroscopy is particularly useful for fluorine-containing compounds. For chalcones with a trifluoromethyl group, ¹⁹F NMR shows a singlet in the expected region for a -CF₃ group attached to an aromatic ring. For (E)-1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, this signal appears at approximately δ -62.7 ppm. rsc.org This technique provides direct evidence for the presence and electronic environment of the trifluoromethyl substituent. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a trifluoromethyl-substituted chalcone is characterized by several key absorption bands that confirm its structural features. The most prominent of these is the strong stretching vibration of the α,β-unsaturated carbonyl group (C=O), which typically appears in the range of 1650–1700 cm⁻¹. nih.gov The exact position of this band can be influenced by the electronic effects of substituents on the aromatic rings.

Another defining feature is the stretching vibration of the olefinic double bond (C=C) of the enone system, which is generally observed around 1500–1600 cm⁻¹. nih.gov Furthermore, the presence of the trifluoromethyl (-CF₃) group gives rise to strong, characteristic absorption bands, typically in the region of 1100–1350 cm⁻¹, due to C-F stretching vibrations. nih.govderpharmachemica.com For instance, in one analogue, (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one, the -CF₃ stretching band is seen at 1263 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are also visible, typically above 3000 cm⁻¹. derpharmachemica.com

The table below summarizes characteristic IR absorption bands for several trifluoromethyl chalcone analogues, illustrating the typical wavenumber ranges for key functional groups.

Table 1: Characteristic IR Absorption Bands for Trifluoromethyl Chalcone Analogues

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Carbonyl (C=O) | 1695 | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one nih.gov |

| Carbonyl (C=O) | 1670 | 4-(Trifluoromethyl)chalcone derivative derpharmachemica.com |

| Olefinic (C=C) | 1573 | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one nih.gov |

| Trifluoromethyl (C-F) | 1263 | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one nih.gov |

| Trifluoromethyl (C-F) | 1323, 1269, 1163 | 4-(Trifluoromethyl)chalcone derivative derpharmachemica.com |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₆H₁₁F₃O.

In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with other ions, such as sodium [M+Na]⁺. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are detailed in Table 2. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 277.08348 |

| [M+Na]⁺ | 299.06542 |

| [M-H]⁻ | 275.06892 |

| [M]⁺ | 276.07565 |

Data sourced from PubChem CID 6115271. uni.lu

Tandem mass spectrometry (MS/MS) studies on protonated chalcones reveal characteristic fragmentation pathways. Common fragmentation mechanisms include the loss of the phenyl group from either the A or B ring, often combined with the subsequent loss of a neutral carbon monoxide (CO) molecule. nih.gov The fragmentation of the chalcone backbone can lead to ions corresponding to the benzoyl moiety or the styryl moiety, providing further structural confirmation. For example, studies on various substituted chalcones have shown that those with substituents at the 3, 4, or 5-positions often fragment with the loss of a phenyl radical. oak.go.kr The specific fragmentation pattern of this compound would involve cleavage of the α,β-unsaturated ketone system, leading to fragment ions that retain the trifluoromethyl-substituted ring, which can be diagnostic for identifying the position of the substituent. simsonpharma.com

X-ray Diffraction (XRD) Analysis

XRD studies on chalcone derivatives reveal that the central α,β-unsaturated carbonyl system can adopt either an s-cis or s-trans conformation. researchgate.net The analysis also determines the planarity of the molecule; typically, the two aromatic rings are not coplanar, and the dihedral angle between them is a key structural parameter. For example, the crystal structure of (E)-1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, an isomer of the target compound, shows a dihedral angle of 48.8(2)° between the two benzene (B151609) rings. researchgate.net

Crystallographic analysis provides detailed unit cell parameters, including the crystal system and space group. For instance, a study on three different nitro-substituted chalcones found that two crystallized in the triclinic P-1 space group, while another adopted the orthorhombic Pbca space group. researchgate.net This information is crucial for understanding the packing of molecules in the solid state, which is governed by intermolecular interactions such as hydrogen bonds and π–π stacking. researchgate.net In the case of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the crystal structure revealed that molecules are linked by weak C—H⋯O and C—H⋯F hydrogen bonds to form sheets. Such analyses are invaluable for structure-property relationship studies.

Table 3: Example Crystallographic Data for a Chalcone Analogue, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₂O₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0191 (7) |

| b (Å) | 9.0768 (8) |

| c (Å) | 10.5181 (9) |

| α (°) | 67.245 (3) |

| β (°) | 82.527 (3) |

| γ (°) | 74.305 (3) |

| Volume (ų) | 679.54 (10) |

Data sourced from a study on nitro-substituted chalcones. researchgate.net

Structure Activity Relationship Sar Studies of 3 Trifluoromethyl Chalcone Analogues

Impact of Trifluoromethyl Group Position on Biological Activity

The placement of the trifluoromethyl (CF3) group on the chalcone (B49325) scaffold is a critical determinant of biological activity. This powerful electron-withdrawing group can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Introducing a trifluoromethyl group at the α-position of the chalcone's enone bridge has been shown to be highly beneficial for antiproliferative activity. Studies indicate that α-CF3 chalcones exhibit potent, submicromolar IC50 values against various cancer cell lines, including androgen-independent prostate cancer. mdpi.comnih.gov The presence of the CF3 group at this position can enhance the molecule's reactivity as a Michael acceptor, potentially facilitating covalent interactions with nucleophilic residues, such as cysteine, in target proteins. nih.gov This modification has resulted in compounds with significantly greater potency compared to analogues lacking the α-CF3 group. nih.gov

When the CF3 group is located on the aromatic rings, its position also dictates the resulting bioactivity.

On the A-ring (the ring attached to the carbonyl group): Chalcones with a trifluoromethyl group at the 4'-position have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from 4'-(trifluoromethyl)acetophenone, have demonstrated notable antibacterial and antifungal activities. nih.govmdpi.com

On the B-ring (the ring attached to the β-carbon of the enone): Placing a trifluoromethyl or other fluoro groups on the B-ring has been shown to enhance antimicrobial potency. acgpubs.org Specifically, substituents at the 2-position of the B-ring can significantly increase activity against various microbial strains. acgpubs.org

In a direct comparison, compounds featuring a trifluoromethoxy (-OCF3) group were found to be more effective antimicrobials than those with a trifluoromethyl (-CF3) group. nih.govresearchgate.netnih.gov This suggests that while the CF3 group is potent, related fluorinated substituents can offer superior activity profiles in certain contexts.

Influence of Substituents on A-ring and B-ring on Pharmacological Efficacy

Beyond the trifluoromethyl group, the nature and position of other substituents on both the A-ring and B-ring play a crucial role in modulating the pharmacological efficacy of chalcone analogues.

Substituents on the A-ring:

The presence of a hydroxyl (-OH) group, particularly at the ortho-position (2'-position), has been noted for its significant role in acetylcholinesterase (AChE) inhibition. mdpi.com

Methoxy (B1213986) (-OCH3) groups on the A-ring are also important for cholinesterase inhibition. mdpi.com

Replacing the phenyl A-ring with a larger aromatic system, such as a naphthyl ring, has been explored. However, in the context of α-CF3 chalcones, the naphthyl A-ring analogue was found to be three-fold less potent as an antiproliferative agent than the corresponding phenyl A-ring compound. nih.gov

Substituents on the B-ring:

Electron-Withdrawing Groups (EWGs): The addition of EWGs like nitro (NO2), fluoro (F), and trifluoromethyl (CF3) to the B-ring generally results in improved antiproliferative activity. mdpi.comnih.gov

Electron-Donating Groups (EDGs): In contrast, EDGs such as dimethylamino (-NMe2) on the B-ring tend to result in less potent antiproliferative compounds. nih.gov However, for other activities like AChE inhibition, EDGs on the chalcone scaffold can lead to enhanced activity. mdpi.com

Halogens: Halogen substituents (e.g., -Cl, -Br) on the B-ring, particularly at the 3- and 4-positions, are associated with higher lipoxygenase inhibitory activity compared to those at the 2-position. asianpubs.org

Heterocyclic Rings: Replacing the B-ring with a heteroaromatic scaffold, such as a 3-indolyl moiety, can produce highly potent antimicrobial agents, with activity often exceeding that of standard drugs. nih.govmdpi.com

The interplay between substituents on both rings is complex and activity-dependent. For instance, while EWGs on the B-ring boost anticancer effects, EDGs can be more favorable for anticholinesterase activity.

| Ring | Substituent Type | Position | Observed Effect on Biological Activity | Reference(s) |

| A-ring | Hydroxyl (-OH) | 2' (ortho) | Promising for Acetylcholinesterase (AChE) inhibition | mdpi.com |

| A-ring | Naphthyl | - | Reduced antiproliferative activity compared to phenyl | nih.gov |

| B-ring | Electron-Withdrawing (e.g., -NO2, -F, -CF3) | 4-position | Increased antiproliferative activity | mdpi.comnih.gov |

| B-ring | Electron-Donating (e.g., -NMe2) | 4-position | Decreased antiproliferative activity | nih.gov |

| B-ring | Halogen (-Cl, -Br) | 3- and 4-positions | Increased lipoxygenase inhibition | asianpubs.org |

| B-ring | Indolyl (heterocycle) | - | Potent antimicrobial activity | nih.govmdpi.com |

Role of Electron-Withdrawing Groups on Biological Potency

Electron-withdrawing groups (EWGs) are a key feature in many potent chalcone analogues, significantly enhancing their biological activities, particularly as anticancer and antimicrobial agents. The trifluoromethyl group itself is a prime example of a powerful EWG.

The presence of EWGs on the B-ring, such as 4-NO2, 4-CF3, and 3,4-difluoro, has been consistently linked to improved antiproliferative activity against various human tumor cell lines. nih.gov The high electronegativity of these groups alters the electronic distribution across the chalcone molecule. This electronic pull makes the β-carbon of the α,β-unsaturated carbonyl system more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is believed to be a key mechanism for the biological action of many chalcones, facilitating their interaction with target biomolecules through Michael addition. nih.gov

Similarly, in the context of antimicrobial activity, a comprehensive SAR study revealed that the presence of EWGs, especially halogens and nitro groups at the para-position of an aromatic ring, notably increased potency. researchgate.net Conversely, the presence of electron-donating groups tended to lower antimicrobial activity. researchgate.net The high electron-withdrawing nature of the trifluoromethyl group compared to the trifluoromethoxy group was also suggested as a reason for differences in reaction kinetics during synthesis. mdpi.com

Correlation between Lipophilicity (Log P) and Specific Biological Activities

Lipophilicity, often quantified as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govu-szeged.hu It governs the ability of a compound to permeate biological membranes to reach its site of action. nih.govresearchgate.net For chalcone analogues, a clear correlation between lipophilicity and specific biological activities has been observed.

Studies have shown that increased lipophilicity can lead to enhanced biological effects. For instance, an increase in Log P has been correlated with increased antifungal activity in a series of trifluoromethyl-substituted chalcones. acgpubs.org The potent antimicrobial properties of fluorinated chalcones, in general, are often attributed to the extra lipophilicity conferred by the fluorine atoms. nih.govmdpi.com This property is crucial for traversing the lipid-rich cell walls of microorganisms like mycobacteria.

The introduction of a trifluoromethyl group is a well-known strategy to increase a molecule's lipophilicity. pjps.pk Chalcones appended with a trifluoromethyl moiety are typically more lipophilic than analogues with nitro or cyano groups. pjps.pk This increased lipophilicity can lead to better membrane transport and potentially stronger hydrophobic interactions with target proteins. nih.gov

| Compound Series | Biological Activity | Correlation with Lipophilicity (Log P) | Reference(s) |

| Fluoro/Trifluoromethyl Chalcones | Antifungal | Activity increases as Log P increases | acgpubs.org |

| Fluorinated Chalcones | Antimicrobial | Potent activity attributed to increased lipophilicity | nih.govmdpi.com |

| Trifluoromethyl Chalcones | General | CF3 group increases lipophilicity compared to other EWGs | pjps.pk |

Conformational Analysis and its Relevance to SAR (e.g., Trans-Conformation)

The three-dimensional structure of chalcones is fundamental to their biological activity. Chalcones can exist as cis or trans isomers with respect to the α,β-double bond. The trans isomer is generally the more thermodynamically stable and is considered the biologically active conformation. nih.govnih.gov The planarity of the α,β-unsaturated carbonyl system is a crucial feature, as it facilitates the delocalization of π-electrons across the molecule, which is important for receptor binding and reactivity. researchgate.net The presence of this reactive ketoethylenic group (–CO–CH=CH–) is believed to be responsible for many of the pharmacological potencies of chalcones. alliedacademies.orgalliedacademies.org

Substituent Effects on Enzyme Inhibition Selectivity

The substitution pattern on the chalcone scaffold can impart selectivity for inhibiting specific enzymes. By modifying the substituents on the A and B rings, it is possible to tune the affinity of the molecule for the active site of one enzyme over another.

This is clearly demonstrated in studies of cholinesterase inhibition. Certain chalcone derivatives show the potential to inhibit acetylcholinesterase (AChE), while others are more active against butyrylcholinesterase (BChE), depending on the specific arrangement of substituents on the two aromatic rings. mdpi.comnih.gov For example, some studies have found that para-substituted derivatives exhibit potent inhibition against both enzymes, while the presence of a hydroxyl group at the ortho-position of ring A is particularly favorable for AChE inhibition. mdpi.com

Chalcones have also been identified as inhibitors of lipoxygenase (LOX). nih.govresearchgate.net The selectivity and potency of this inhibition are also highly dependent on the substituents. For instance, chalcones with halogen groups at the 3- and 4-positions of the B-ring are more active LOX inhibitors than those substituted at the 2-position. asianpubs.org This highlights how positional changes of even the same substituent can fine-tune the molecule's inhibitory profile and selectivity.

| Target Enzyme(s) | Key Substituent Features for Selectivity/Potency | Reference(s) |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Substitutions on both rings determine selectivity between AChE and BChE. An ortho-OH on ring A is promising for AChE inhibition. | mdpi.comnih.gov |

| Lipoxygenase (LOX) | Halogen groups at the 3- and 4-positions of the B-ring are more active than at the 2-position. | asianpubs.org |

Pharmacological Activities and Molecular Mechanisms of 3 Trifluoromethyl Chalcone and Its Derivatives

Antimicrobial Activities of 3'-(Trifluoromethyl)chalcone and its Derivatives

Chalcone (B49325) derivatives containing trifluoromethyl groups have demonstrated a wide spectrum of pharmacological activities, with particular prominence in the field of antimicrobial research. mdpi.comnih.gov The inclusion of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, often enhances the biological efficacy of the chalcone scaffold. nih.gov This enhancement is frequently attributed to increased lipophilicity, which can facilitate the compound's passage through microbial cell membranes. nih.gov Research has systematically evaluated these compounds against a variety of pathogenic microbes, revealing significant antibacterial and antifungal properties. nih.govresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that the specific substitutions on the chalcone rings play a crucial role in determining the potency and spectrum of antibacterial action. acgpubs.org For instance, certain trifluoromethyl-substituted chalcones have shown a preference for activity against Gram-negative bacteria. nih.gov

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency, representing the lowest concentration that prevents visible microbial growth. nih.gov Several studies have determined the MIC values for various trifluoromethyl-substituted chalcones against pathogenic bacterial strains.

One study synthesized a series of chalcones with a trifluoromethyl group on one of the aromatic rings (designated as series-A compounds). nih.gov Among these, compound A3 , which features an indole ring, was identified as particularly potent. nih.govresearchgate.net Against the Gram-positive bacterium Staphylococcus aureus, A3 showed an MIC of 51 µM, which was more active than the standard drug benzyl penicillin (MIC = 95 µM). nih.gov However, its activity against Bacillus subtilis (MIC = 101 µM) was slightly less than that of benzyl penicillin (MIC = 95 µM). nih.gov The compound demonstrated notable efficacy against the Gram-negative strains Escherichia coli and Proteus vulgaris, where it was found to be 7.64 times more active than benzyl penicillin. nih.gov

In another study, a series of chalcones featuring fluoro and trifluoromethyl groups on the B ring were synthesized and evaluated. acgpubs.org Compounds 13 ((E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one) and 14 ((E)-3-(4-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one) demonstrated potent antibacterial activity, with compound 14 being the most active against S. aureus with an MIC of 7.81 µg/mL. acgpubs.org Compound 13 also showed significant activity against S. aureus with an MIC of 15.6 µg/mL. acgpubs.org The results indicated that trifluoromethyl-substituted chalcones exhibited significant inhibitory activities against all tested strains. acgpubs.org

Similarly, research on fluorinated chalcones, including a derivative with a 3',5'-bis(trifluoromethyl)phenyl moiety, found MIC values ranging between 25 and 50 µg/mL against several pathogenic bacteria, including methicillin-resistant S. aureus (MRSA). researchgate.net

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Trifluoromethyl-Substituted Chalcones

| Compound | Organism | Strain | MIC | Reference |

| A3 | Staphylococcus aureus | Gram-Positive | 51 µM | nih.gov |

| A3 | Bacillus subtilis | Gram-Positive | 101 µM | nih.gov |

| Compound 13 | Staphylococcus aureus | ATCC 29213 | 15.6 µg/mL | acgpubs.org |

| Compound 14 | Staphylococcus aureus | ATCC 29213 | 7.81 µg/mL | acgpubs.org |

| Compound 13 | Streptococcus pneumoniae | ATCC 49619 | 62.5 µg/mL | acgpubs.org |

| Compound 14 | Streptococcus pneumoniae | ATCC 49619 | 31.25 µg/mL | acgpubs.org |

| Compound 13 | Escherichia coli | ATCC 25922 | 62.5 µg/mL | acgpubs.org |

| Compound 14 | Escherichia coli | ATCC 25922 | 31.25 µg/mL | acgpubs.org |

| Compound 13 | Pseudomonas aeruginosa | ATCC 27853 | 125 µg/mL | acgpubs.org |

| Compound 14 | Pseudomonas aeruginosa | ATCC 27853 | 62.5 µg/mL | acgpubs.org |

| Benzyl Penicillin | Staphylococcus aureus | - | 95 µM | nih.gov |

| Benzyl Penicillin | Bacillus subtilis | - | 95 µM | nih.gov |

| Ampicillin | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | ATCC | 1.95-62.5 µg/mL | acgpubs.org |

The agar disc diffusion method is another common technique to assess antibacterial activity, where the diameter of the zone of inhibition around a compound-impregnated disc correlates with its efficacy. derpharmachemica.com For the trifluoromethyl chalcone series (series-A), compound A3 again showed significant activity. nih.gov Against Staphylococcus aureus, it produced a zone of inhibition of 25 mm. nih.gov Its activity against Bacillus subtilis (26 mm zone) was slightly less than the standard drug, benzyl penicillin (27 mm). nih.gov Notably, compound A3 was more active than benzyl penicillin against the Gram-negative bacteria Escherichia coli (20 mm zone) and Proteus vulgaris (23 mm zone). nih.gov The study highlighted that Gram-negative bacteria were generally more susceptible to this series of chalcones than Gram-positive bacteria. mdpi.comnih.gov

Table 2: Zone of Inhibition (mm) of Trifluoromethyl-Substituted Chalcones (0.1% concentration)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris | Reference |

| A3 | 25 mm | 26 mm | 20 mm | 23 mm | nih.gov |

| Benzyl Penicillin (Standard) | - | 27 mm | - | - | nih.gov |

Antifungal Efficacy

Trifluoromethyl-containing chalcones have also been investigated for their activity against pathogenic fungi. nih.govresearchgate.net The antifungal potential of these compounds is often compared to standard antifungal agents like fluconazole. nih.gov

In the study by Lagu et al., the potent antibacterial compound A3 was also tested against the fungal strains Candida albicans and Aspergillus niger. nih.gov It produced zones of inhibition of 20 mm and 25 mm, respectively, which were comparable or superior to the standard drug fluconazole (19.05 mm and 24.41 mm, respectively). nih.gov The MIC values for A3 against these fungi were found to be nearly equal to that of fluconazole, confirming its potent antifungal properties. nih.gov

Another investigation into trifluoromethyl-substituted chalcones confirmed their antifungal potential. acgpubs.org Compounds 13 and 15 ((E)-3-(3-(Trifluoromethyl)phenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one and (E)-3-(2-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, respectively) showed the highest activity against Candida parapsilosis, with MICs ranging from 15.6 to 31.25 µg/mL. acgpubs.org

Table 3: Antifungal Activity of Trifluoromethyl-Substituted Chalcones

| Compound | Organism | Activity Type | Measurement | Reference |

| A3 | Candida albicans | Zone of Inhibition | 20 mm | nih.gov |

| A3 | Aspergillus niger | Zone of Inhibition | 25 mm | nih.gov |

| Fluconazole (Standard) | Candida albicans | Zone of Inhibition | 19.05 mm | nih.gov |

| Fluconazole (Standard) | Aspergillus niger | Zone of Inhibition | 24.41 mm | nih.gov |

| Compound 13 | Candida albicans | MIC | 125 µg/mL | acgpubs.org |

| Compound 14 | Candida albicans | MIC | 62.5 µg/mL | acgpubs.org |

| Compound 13 | Candida parapsilosis | MIC | 31.25 µg/mL | acgpubs.org |

| Compound 14 | Candida parapsilosis | MIC | 31.25 µg/mL | acgpubs.org |

| Fluconazole (Standard) | C. albicans, C. parapsilosis | MIC | 3.9-7.81 µg/mL | acgpubs.org |

Mechanistic Insights into Antimicrobial Action

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for the development of new therapeutic agents. While the precise targets can vary, a recurring theme in the study of antimicrobial chalcones is their interaction with the microbial cell membrane. nih.gov

The cell membrane is a critical barrier for microbial survival, and its disruption is an effective antimicrobial strategy. Recent research has focused on designing chalcone derivatives that specifically target and disrupt this structure. A study developing novel amphiphilic chalcone derivatives found that the most promising compound, 14b , exhibited potent, broad-spectrum antibacterial activity by targeting the cell membrane. nih.gov

Further investigation revealed that this compound has strong membrane-disrupting capabilities. nih.gov Its mechanism involves disintegrating the integrity of the bacterial cell membrane by dissipating the transmembrane potential and increasing membrane permeability. nih.gov This disruption leads to the leakage of essential intracellular components, such as DNA and proteins, ultimately causing bacterial death. nih.gov This membrane-centric mode of action is advantageous as it is associated with a low probability of developing bacterial resistance. nih.gov Other studies on different chalcones, such as Licochalcone A, have also pointed towards membrane permeabilization as a key mechanism of action against bacteria like S. aureus. nih.gov

Inhibition of Biofilm Formation

Current research literature does not provide specific studies on the inhibition of biofilm formation by this compound or its direct derivatives. While the broader class of chalcones has been investigated for antibiofilm properties against various microbial strains, data pertaining specifically to the trifluoromethyl-substituted compound is not available.

Anticancer and Antiproliferative Activities

The anticancer and antiproliferative properties of trifluoromethyl-containing chalcone derivatives have been a subject of significant scientific investigation. These compounds have been evaluated against a variety of cancer cell lines, demonstrating a range of cytotoxic and cytostatic effects. The introduction of a trifluoromethyl (CF3) group, a known electron-withdrawing moiety, into the chalcone scaffold can influence the molecule's biological activity, including its interactions with cellular targets involved in cancer cell proliferation and survival.

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound or its derivatives against the human laryngeal squamous carcinoma cell line, Hep-2.

Specific studies detailing the cytostatic or antiproliferative effects of this compound and its derivatives on the mouse melanoma cell line B-16 are not present in the available research.

A series of α-trifluoromethyl chalcones demonstrated antiproliferative activity against the human lung adenocarcinoma cell line, A549. In a study evaluating multiple derivatives, compounds with electron-withdrawing groups on the B-ring, such as 4-NO2 and 3,4-difluoro substitutions, showed potent activity. The antiproliferative effects, expressed as IC50 values, highlight the potential of these compounds as anticancer agents for non-small cell lung cancer. nih.gov

Antiproliferative Activity of α-Trifluoromethyl Chalcone Derivatives against A549 Cells

| Compound | Substitution on Ring-B | IC₅₀ (µM) |

|---|---|---|

| Unsubstituted α-CF₃ Chalcone | None | 1.12 ± 0.11 |

| 4-NO₂ α-CF₃ Chalcone | 4-Nitro | 0.29 ± 0.02 |

| 4-OMe α-CF₃ Chalcone | 4-Methoxy | 1.45 ± 0.12 |

| 4-F α-CF₃ Chalcone | 4-Fluoro | 0.48 ± 0.05 |

| 3,4-difluoro α-CF₃ Chalcone | 3,4-Difluoro | 0.25 ± 0.03 |

The antitumor effects of α-trifluoromethyl chalcone derivatives have been extensively studied in various prostate cancer (PCa) cell lines, including androgen-sensitive (LNCaP) and androgen-independent (PC-3, DU145) models, as well as taxane-resistant sublines. nih.govresearchgate.netresearchgate.net

A novel α-trifluoromethyl chalcone, designated YS71, demonstrated significantly stronger inhibition of cell proliferation compared to a control chalcone derivative, 16MS7F1924. researchgate.net In the androgen-sensitive LNCaP cell line, YS71 showed potent antiproliferative activity both in the presence and absence of dihydrotestosterone (DHT). researchgate.netresearchgate.net

The compound also exerted strong, dose-dependent antitumor effects on the androgen-independent PC-3 and DU145 cell lines. researchgate.netresearchgate.net Furthermore, the efficacy of these α-trifluoromethyl chalcones extends to chemotherapy-resistant models. Specifically, derivative YS71 and the potent 3,4-difluorochalcone 5 showed significant antiproliferative activity against paclitaxel-resistant (PC-3-TxR) and other taxane-resistant DU145 and PC-3 sublines. researchgate.netmdpi.com The mechanism of action for YS71 involves the induction of apoptosis, as evidenced by increases in apoptosis-related proteins like cleaved caspase-3 and cleaved PARP, and a decrease in anti-apoptotic proteins such as Bcl-2. researchgate.netresearchgate.net

Antiproliferative Activity (IC₅₀ in µM) of Trifluoromethyl Chalcone Derivatives in Prostate Cancer Cell Lines

| Cell Line | Compound: 16MS7F1924 | Compound: YS71 |

|---|---|---|

| LNCaP (-DHT) | 1.15 | 0.70 |

| LNCaP (+DHT) | 1.34 | 0.59 |

| PC-3 | 0.54 | 0.35 |

| DU145 | 0.45 | 0.26 |

Antiproliferative Activity (IC₅₀ in µM) of α-CF₃ Chalcone 5 in Taxane-Resistant Prostate Cancer Cells

| Cell Line | IC₅₀ (µM) |

|---|---|

| DU145/TxR (docetaxel resistant) | 0.28 ± 0.04 |

| DU145/TxR/CxR (docetaxel and cabazitaxel resistant) | 0.14 ± 0.02 |

| PC-3/TxR (docetaxel resistant) | 0.20 ± 0.02 |

| PC-3/TxR/CxR (docetaxel and cabazitaxel resistant) | 0.18 ± 0.01 |

In Vitro Cytostatic and Antiproliferative Effects on Diverse Cancer Cell Lines

Evaluation against Renal Cancer Cell Lines (UO-31)

A review of the available scientific literature did not yield specific studies evaluating the efficacy of 3’-(Trifluoromethyl)chalcone or its direct derivatives against the UO-31 renal cancer cell line. Further research is required to determine the potential cytotoxic or antiproliferative effects of this class of compounds on renal cell carcinoma.

Evaluation against Leukemia Cancer Cell Lines (HL-60, RPMI-8226)

The anticancer potential of trifluoromethyl-substituted chalcones has been explored in leukemia cell lines.

HL-60: A study investigating a series of newly synthesized fluoro- and trifluoromethyl-substituted trimethoxychalcones evaluated their antitumor activity against the HL-60 human leukemia cell line, among others nih.gov.

RPMI-8226: A novel series of 1,2,3-triazole-chalcone hybrids was synthesized and screened for anticancer activity. One potent derivative, compound 4d, which features a 3,4-dimethoxyphenyl chalcone moiety, demonstrated significant growth inhibition of 99.73% in the RPMI-8226 multiple myeloma cell line at a concentration of 10 μM. This compound was found to be more active than standard drugs like methotrexate and gefitinib against this cell line. Mechanistic studies revealed that its effect was due to the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis nih.gov.

Evaluation against Colon Cancer Cell Lines (KM-12)

Specific studies on the effects of 3’-(Trifluoromethyl)chalcone or its derivatives on the KM-12 colon cancer cell line were not identified in the current body of research. However, the broader class of chalcone derivatives has shown activity against other colon cancer cell lines. For instance, a prospective study noted that the biological activity of various chalcone derivatives has been frequently tested against the HCT-116 cell line, where they have demonstrated antiproliferative effects and the ability to induce cell death nih.gov. Another study on bis-chalcone derivatives containing a thiophene moiety also reported cytotoxic effects against HCT116 cells nih.gov. These findings suggest a potential, though not yet specifically investigated, role for trifluoromethylated chalcones in colon cancer.

Evaluation against Breast Cancer Cell Lines (MCF-7, BT-549, MDA-MB-231, T47-D)

Trifluoromethylated chalcones and their analogs have been evaluated for their antiproliferative effects against a range of breast cancer cell lines.

MCF-7 and MDA-MB-231: A series of α-trifluoromethyl chalcones were tested against several human tumor cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 breast cancer cell lines nih.gov. The study identified that chalcones with electron-withdrawing groups on the B-ring exhibited more potent antiproliferative activity nih.gov. For example, 3,4-difluorochalcone (compound 5 in the study) showed significant activity against both MCF-7 and MDA-MB-231 cells nih.govresearchgate.net.

BT-549: While direct studies of trifluoromethyl chalcones on the BT-549 triple-negative breast cancer cell line are limited, research on other chalcones provides insight. The natural chalcone cardamonin (CAR) has been shown to reverse epithelial-mesenchymal transition (EMT) and reduce the invasion and migration of BT-549 cells mdpi.com. Another natural chalcone, isoliquiritigenin (ISL), was found to increase the expression of miR-200c in BT-549 cells, which is correlated with an inhibition of metastasis and tumor growth mdpi.com.

T47-D: The synthetic derivative, chalcone-3 ((E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl) prop-2-en-1-one), demonstrated a potent anticancer effect on the T47D breast cancer cell line with an IC50 value of 0.34 µg/mL mdpi.com.

Table 1: Antiproliferative Activity of Chalcone Derivatives in Breast Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value | Source |

|---|---|---|---|

| α-Trifluoromethyl-3,4-difluorochalcone (Compound 5) | MCF-7 | 0.44 ± 0.12 µM | nih.gov |

| α-Trifluoromethyl-3,4-difluorochalcone (Compound 5) | MDA-MB-231 | 0.54 ± 0.05 µM | nih.gov |

| Chalcone-3 | MCF-7 | 0.80 µg/mL | mdpi.com |

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

Chalcone derivatives exert their anticancer effects in part by inducing apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

A study on a tri-chalcone derivative in MCF-7 breast cancer cells demonstrated its ability to suppress cell proliferation and induce apoptosis via both pathways nih.govmdpi.com. The compound was found to interact with key apoptosis-regulating proteins including TNFα, Bak, Bcl-2, caspase-8, and caspase-9. Treatment of MCF-7 cells with this derivative led to the upregulation of pro-apoptotic genes such as TNFα, Bak, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl-2 nih.govmdpi.com.

Similarly, the α-trifluoromethyl chalcone derivative YS71 was shown to induce apoptosis in prostate cancer cells. Its mechanism involves increasing the levels of cleaved caspase-3 and cleaved PARP, while decreasing the levels of anti-apoptotic proteins Bcl-xL and Bcl-2 researchgate.netresearchgate.net.

In the RPMI-8226 leukemia cell line, a 1,2,3-triazole-chalcone hybrid was found to trigger the mitochondrial apoptotic pathway. This was evidenced by an accumulation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, and the activation of caspases 3, 7, and 9 nih.gov. The activation of both initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and executioner caspases (caspase-3) indicates that these compounds can trigger apoptosis through multiple, sometimes converging, pathways mdpi.comnih.gov.

Modulation of Cell Proliferation and Migration

Trifluoromethyl chalcones and their derivatives significantly impact the proliferation and migration of cancer cells.

Numerous studies have shown that these compounds inhibit cell proliferation in a dose-dependent manner across various cancer cell lines mdpi.com. For example, the α-trifluoromethyl chalcone YS71 demonstrated a potent dose-dependent antitumor effect by inhibiting proliferation in prostate cancer cells researchgate.netmdpi.com.

A primary mechanism for this antiproliferative activity is the induction of cell cycle arrest. Several α-trifluoromethyl chalcones have been shown to cause cell accumulation in the G2/M and sub-G1 phases of the cell cycle researchgate.net. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. In MDA-MB-231 breast cancer cells, a chalcone derivative known as chalcone-3 was also found to induce cell cycle arrest at the G2/M phase mdpi.com.

Beyond inhibiting proliferation, some chalcone derivatives also affect cell migration. The natural chalcone cardamonin was reported to downregulate invasion and migration in BT-549 breast cancer cells mdpi.com.

Targeting Specific Enzymes in Cancer Pathogenesis

Chalcones can exert their anticancer effects by interacting with and inhibiting specific enzymes that are crucial for cancer cell survival and proliferation.

One important target is tubulin . The formation of microtubules from tubulin is essential for cell division (mitosis), and disrupting this process is a proven anticancer strategy. Certain chalcones can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The presence of a trimethoxyphenyl group in some chalcone molecules is associated with potent antimitotic activity, as it allows the compound to interact with cysteine residues in tubulin. Docking studies have shown that some chalcone derivatives bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics.

Another class of enzymes targeted by chalcones are deubiquitinating enzymes (DUBs) . These enzymes are part of the ubiquitin-proteasome system, which regulates the degradation of proteins within the cell, including those that control cell growth and apoptosis. By inhibiting DUBs, certain chalcone derivatives can cause an accumulation of proteins marked for degradation, leading to the stabilization of tumor suppressors like p53 and the suppression of oncogenes mdpi.com. This provides an alternative way to disrupt the proteasomal pathway without directly targeting the proteasome itself.

Chalcones have also been reported to act on other targets, including aromatase and various tyrosine kinase receptors , which are involved in hormone-dependent cancers and cell signaling pathways, respectively.

Regulation of AhR (Aryl Hydrocarbon Receptor) Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family. semanticscholar.orgdovepress.com The activity of AhR can be modulated by various compounds, including hydroxylated chalcones, which have been identified as AhR agonists. nih.govnih.gov The structure of the chalcone derivative determines its effect on AhR activity. nih.gov Interestingly, research on 4'-trifluoromethylchalcones as hCYP1B1 inhibitors specifically noted that these compounds achieve their inhibitory effect without concurrently activating the Aryl Hydrocarbon Receptor. semanticscholar.org This is a significant finding, as it separates the desired enzymatic inhibition from broader gene regulation pathways mediated by AhR, potentially reducing off-target effects.

Anti-inflammatory Activities

Chalcone derivatives, including those with fluorine substitutions, are recognized for their potent anti-inflammatory properties. mdpi.comresearchgate.netacs.orgnih.gov These compounds can inhibit the production of various pro-inflammatory cytokines and mediators, making them promising candidates for the development of new anti-inflammatory drugs. nih.govnih.gov Their mechanism of action often involves the suppression of key inflammatory pathways and enzymes. nih.govnih.gov

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenases, Lipoxygenase, Secretory Phospholipase A2)

Chalcones exert their anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. nih.govnih.gov These enzymes include cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), and secretory phospholipase A2 (sPLA2), which are all involved in the metabolism of arachidonic acid to produce pro-inflammatory lipid mediators. nih.govnih.govresearchgate.net

Several synthetic chalcone derivatives have shown strong inhibitory activity against these enzymes. nih.gov For instance, certain chalcones displayed potent, dose-dependent inhibition of soybean lipoxygenase, with some compounds exhibiting stronger inhibition than the positive control. nih.gov In studies on cyclooxygenase, chalcone derivatives have shown selective inhibitory activity towards COX-2, with some compounds achieving inhibition rates between 80.74% and 92.55%. nih.gov Furthermore, these compounds have been found to be effective inhibitors of sPLA2-V. nih.gov This multi-target inhibition of pro-inflammatory enzymes highlights the potential of chalcone derivatives as comprehensive anti-inflammatory agents. nih.govnih.gov

Data Tables

Table 1: Inhibition of Inflammatory Enzymes by Chalcone Derivatives This table is representative of data for chalcone derivatives as described in the cited literature.

| Compound Class | Target Enzyme | Activity/Inhibition | Reference |

| Chalcone Derivatives | COX-2 | 80.74% - 92.55% inhibition | nih.gov |

| Chalcone Derivative 2a | Lipoxygenase (LOX) | IC₅₀: 9.07 µM | nih.gov |

| Chalcone Derivative 4b | Lipoxygenase (LOX) | IC₅₀: 25.86 µM | nih.gov |

| 2',5'-dialkoxychalcones | Nitric Oxide (NO) | Potent inhibition | nih.gov |

Regulation of Gene Expression in Inflammatory Pathways (e.g., NF-κB, iNOS, COX-2, IL-6, IL-1β)

The anti-inflammatory properties of chalcone derivatives are significantly linked to their ability to modulate critical signaling pathways and regulate the expression of key inflammatory genes. A primary target in these pathways is the nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.gov When activated by stimuli such as lipopolysaccharide (LPS) or inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes. nih.gov

Research on various chalcone analogues has demonstrated their potential to interfere with this process. Certain synthetic chalcones have been shown to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. nih.gov The mechanism for this suppression is often traced back to the inhibition of the NF-κB signaling pathway. nih.gov By preventing the activation and nuclear translocation of NF-κB, these compounds effectively downregulate the transcription of iNOS and COX-2 genes.

Furthermore, the regulatory effects of chalcones extend to the production of pro-inflammatory cytokines. Studies have revealed that specific chalcone derivatives can dose-dependently inhibit the release and mRNA expression of cytokines including IL-6 and IL-1β. nih.govresearchgate.net For instance, trans-chalcone was found to reduce the mRNA expression of IL-1β, IL-6, and IL-17 in an in vivo model of joint inflammation. researchgate.net This cytokine suppression is also linked to the modulation of the NF-κB pathway, as the genes for these cytokines are among those regulated by this transcription factor. nih.govnih.gov The collective action of inhibiting key inflammatory enzymes and cytokines through the regulation of transcription factors like NF-κB underscores the significant anti-inflammatory potential of the chalcone scaffold.

Antioxidant Activities

Chalcones are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Chalcones, as part of the flavonoid family, possess a chemical structure well-suited for antioxidant activity, and the inclusion of specific substituents, such as halogen atoms, can enhance these properties. nih.gov

The antioxidant capacity of chalcone derivatives has been demonstrated through various assays that measure their ability to scavenge free radicals. nih.govresearchgate.net Their effectiveness is often attributed to a dual mechanism of action. Firstly, they can directly scavenge ROS, neutralizing these harmful molecules and terminating the oxidative chain reactions they propagate. nih.govresearchgate.net Secondly, certain chalcones can indirectly enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, chalcones can bolster the cell's intrinsic ability to manage oxidative stress. mdpi.com

Reactive Oxygen Species (ROS) Scavenging Mechanisms

The direct ROS scavenging activity of chalcones is a key component of their antioxidant profile. These molecules can neutralize free radicals through several chemical mechanisms, which have been investigated using computational and experimental methods. researchgate.net The primary mechanisms include Hydrogen Atom Transfer (HAT), where the chalcone donates a hydrogen atom to a radical, and various forms of electron transfer, such as Sequential Proton Loss Electron Transfer (SPLET) and Single-Electron-Transfer-followed by Proton Transfer (SET-PT). researchgate.net

The specific mechanism employed can be influenced by the structure of the chalcone and the surrounding environment. For example, theoretical studies on phenyl chalcogenols suggest that the nature of the heteroatom can influence whether the reaction proceeds via a Concerted Proton Electron Transfer (CPET) or a HAT mechanism. mdpi.com The presence of hydroxyl and methoxyl groups on the aromatic rings of the chalcone scaffold is known to improve the radical scavenging activity, enhancing the molecule's ability to donate hydrogen atoms or electrons. nih.gov By directly reacting with and neutralizing ROS, trifluoromethyl-substituted chalcones and their derivatives can help prevent oxidative damage to vital biomolecules like lipids, proteins, and DNA. nih.govresearchgate.net

Attenuation of Oxidative Stress

The overproduction of ROS during inflammatory responses or metabolic dysfunction leads to oxidative stress, a state that contributes to the pathology of many chronic diseases. nih.gov Chalcones attenuate oxidative stress not only by directly scavenging ROS but also by modulating the activity of enzymes involved in ROS production and detoxification. nih.gov

Enzyme Inhibition Profiles Beyond Inflammation and Cancer

Beyond their well-documented roles in inflammation and cancer, trifluoromethyl-substituted chalcones and their derivatives have been investigated for their ability to inhibit other classes of enzymes, revealing their potential as therapeutic agents for different pathologies, including neurodegenerative diseases.

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

Chalcone derivatives, particularly those bearing a trifluoromethyl (CF3) group, have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B). unimi.itnih.gov MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a valuable strategy in the management of neurodegenerative conditions such as Parkinson's disease. nih.gov

Studies have identified chalcones with a CF3 substituent at the meta (3') or para (4') position of the phenyl ring as highly effective, reversible, and selective MAO-B inhibitors. unimi.itnih.gov For example, a chalcone derivative with the trifluoromethyl group at the meta position was identified as a selective MAO-B inhibitor with a submicromolar inhibition constant (Ki). unimi.it In one study, the compound (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one demonstrated potent inhibition of human MAO-B with a Ki value of 0.33 µM and a high selectivity index of 26.36 over MAO-A. nih.govbohrium.com The mode of inhibition for these compounds is typically competitive. nih.gov Structure-activity relationship (SAR) analyses emphasize that specific aromatic substitutions, including the electron-withdrawing trifluoromethyl group, are crucial for achieving high potency and selectivity for MAO-B. nih.gov

| Compound | Target Enzyme | Inhibition Value (Ki or IC50) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | hMAO-B | Ki: 0.33 ± 0.01 µM | 26.36 |

| Chalcone Derivative 4a (meta-CF3) | hMAO-B | Ki: 0.170 ± 0.007 µM | > 588 |

| Chalcone Derivative 4b (meta-CF3) | hMAO-B | Ki: 0.140 ± 0.005 µM | > 714 |

| Chalcone Derivative CA4 (para-OH) | MAO-B | IC50: 0.032 µM | 49.75 |

| Chalcone Derivative CA3 (para-F) | MAO-B | IC50: 0.035 µM | 353.23 |

Data sourced from multiple studies investigating trifluoromethylated chalcones and related derivatives. nih.govnih.govacs.org

Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

The chalcone scaffold has also been explored for the development of inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are primary targets in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

While specific data on this compound is limited, studies on related halogenated and fluoro-substituted chalcones suggest the potential of this compound class. Various synthetic chalcone derivatives have been shown to exhibit inhibitory activity against both AChE and BChE. mdpi.com For instance, a series of novel benzylaminochalcones bearing halogen substituents like a 4-chlorophenyl group showed significant inhibitory activity against AChE, with IC50 values in the micromolar range (23 to 39 µM). mdpi.com Other research has focused on fluoro-substituted tris-chalcones as potential inhibitors for both enzymes. nih.gov Molecular modeling studies suggest that chalcones may act as dual-binding-site inhibitors, interacting with both the catalytic and peripheral anionic sites of the AChE enzyme. mdpi.com The incorporation of electron-withdrawing groups like fluorine is often a strategy to enhance binding and inhibitory activity, indicating that the trifluoromethyl group could be a favorable substituent for designing novel cholinesterase inhibitors. nih.gov

| Compound Class | Target Enzyme | Inhibition Range (IC50) |

|---|---|---|

| Benzylaminochalcones (e.g., with 4-chlorophenyl group) | AChE | 23 - 39 µM |

| Morpholine-based Chalcones (Compound 7) | AChE | 6.1 µM |

| Morpholine-based Chalcones (Compound 7) | BChE | 18.09 µM |

Data based on studies of various halogenated chalcone derivatives. mdpi.commdpi.com

Inhibition of Thymidylate Kinase

While the broader class of chalcones has been investigated for various enzymatic inhibitions, specific studies detailing the direct inhibition of thymidylate kinase by this compound or its closely related derivatives are not extensively available in the current body of scientific literature. The therapeutic potential of chalcones is vast, but this particular molecular interaction requires further dedicated research to be fully characterized.

Inhibition of Glycosidases (e.g., α-Glucosidase, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus. rsc.org Chalcone derivatives have emerged as notable inhibitors of these enzymes, thereby controlling postprandial hyperglycemia. rsc.orgfrontiersin.org The inhibitory activity is influenced by the type and position of substituents on the chalcone scaffold. rsc.org